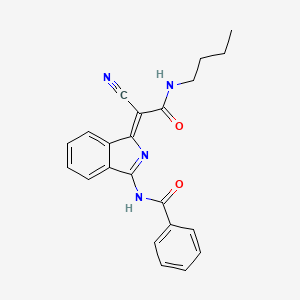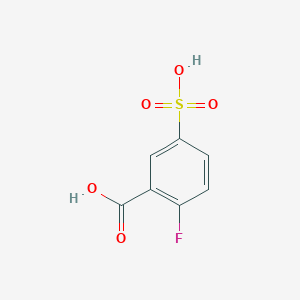
(Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a benzamide group, a cyano group, and a butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an isoindoline derivative and a benzamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the butylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. It may have anti-inflammatory, anti-cancer, or antimicrobial properties, although more research is needed to confirm these effects .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide include other isoindoline derivatives and benzamide derivatives. Examples include:
- N-(2-cyanoethyl)-1H-isoindole-1-carboxamide
- N-(2-oxoethyl)-1H-isoindole-1-carboxamide
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(3Z)-3-[2-(butylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-2-3-13-24-22(28)18(14-23)19-16-11-7-8-12-17(16)20(25-19)26-21(27)15-9-5-4-6-10-15/h4-12H,2-3,13H2,1H3,(H,24,28)(H,25,26,27)/b19-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKIOTWRWSJOP-HNENSFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B2441140.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)
![4-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2441142.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)
![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide](/img/structure/B2441152.png)
![n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide](/img/structure/B2441153.png)

![1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2441160.png)

